molecular formula C19H16N2O5 B2646549 3-methoxy-N-(2-methoxy-4-nitrophenyl)naphthalene-2-carboxamide CAS No. 313404-85-2

3-methoxy-N-(2-methoxy-4-nitrophenyl)naphthalene-2-carboxamide

Cat. No.: B2646549
CAS No.: 313404-85-2
M. Wt: 352.346
InChI Key: KLUWYFBPIQVCTQ-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methoxy-4-nitrophenyl)naphthalene-2-carboxamide is an organic compound with the molecular formula C24H17N5O7 It is characterized by the presence of a naphthalene ring system substituted with methoxy and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methoxy-4-nitrophenyl)naphthalene-2-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methoxy-4-nitrophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-N-(2-methoxy-4-nitrophenyl)naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methoxy-4-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide
  • 2-methoxy-4-nitrophenyl isothiocyanate

Uniqueness

3-methoxy-N-(2-methoxy-4-nitrophenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-methoxy-N-(2-methoxy-4-nitrophenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-25-17-10-13-6-4-3-5-12(13)9-15(17)19(22)20-16-8-7-14(21(23)24)11-18(16)26-2/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUWYFBPIQVCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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